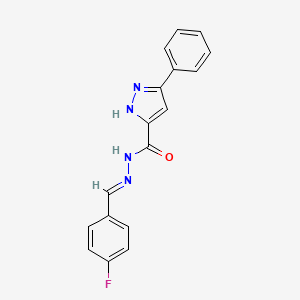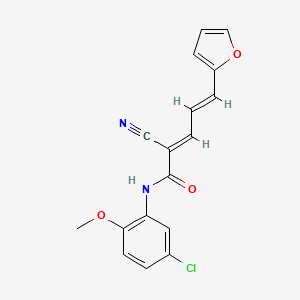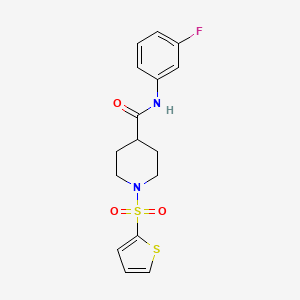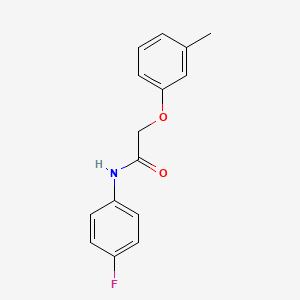![molecular formula C16H25NO5 B5608607 (4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5608607.png)
(4S*)-4-(methoxymethyl)-1-[5-(methoxymethyl)-2-furoyl]-3,3-dimethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as diastereoisomeric 1,3-dimethylpiperidin-4-ols, involves detailed stereochemical and conformational studies. These processes lay the groundwork for understanding the synthetic pathways that could be applied to our target molecule (Casy & Jeffery, 1972). Similarly, the synthesis of furanone derivatives, like 4-methoxycarbonyl-2(5H)-furanone, through formylation and subsequent reactions, provides insights into methods that might be adaptable for synthesizing the target compound (Beltaïef et al., 1997).
Molecular Structure Analysis
Investigations into molecular structures, such as those of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline, reveal the detailed atomic arrangements and potential functional group interactions pertinent to our compound (Ajibade & Andrew, 2021). These studies are crucial for understanding the three-dimensional conformation and reactivity of the molecule.
Chemical Reactions and Properties
The target compound's potential chemical reactivity can be inferred from studies on similar molecules, such as various substituted 2,7-di-tert-butylthiepins, which exhibit a range of functional group transformations and reactivity profiles (Yamamoto et al., 1982). These insights help predict the chemical behavior of our compound under different conditions.
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for practical handling and application of the compound. Research on similar molecules provides a foundation for such analyses. For instance, the crystal structure analysis of related compounds offers clues to the crystallinity and stability of the target molecule (Li et al., 2001).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, can be elucidated through comparative studies. For example, the synthesis and reactions of furan derivatives highlight mechanisms that could be relevant for our compound's functional group behavior (Pevzner, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO5/c1-15(2)10-17(8-7-16(15,19)11-21-4)14(18)13-6-5-12(22-13)9-20-3/h5-6,19H,7-11H2,1-4H3/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCURKGIEJNAYIN-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=CC=C(O2)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=CC=C(O2)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-isopropylphenyl)-N-[1-(methoxymethyl)cyclopentyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5608549.png)

![2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]propanamide](/img/structure/B5608556.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5608562.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5608576.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5608594.png)

![4,4,6,8-tetramethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5608601.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5608603.png)
![4-{5-[(diethylamino)methyl]-2-methyl-3-furoyl}-1-phenyl-2-piperazinone](/img/structure/B5608614.png)

![2-phenylbenzo[g]quinoxaline](/img/structure/B5608625.png)
![3-ethyl-6-[(2-phenylpyrrolidin-1-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5608629.png)